molecular formula C11H12F6O B173976 3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL CAS No. 196314-61-1

3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL

Cat. No.: B173976
CAS No.: 196314-61-1
M. Wt: 274.2 g/mol
InChI Key: NIQLOLNJWXWZHX-UHFFFAOYSA-N
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Description

3-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-ol (CAS: 196314-61-1) is a fluorinated bicyclic alcohol with a unique steric and electronic profile. Its structure combines a norbornene-derived bicyclic system with two trifluoromethyl groups and a hydroxyl group, conferring high thermal stability, chemical resistance, and hydrophobicity. This compound is primarily utilized in advanced polymer synthesis, particularly in fluorocarbon-based materials for lithography, where it enhances solubility and dry-etch resistance when copolymerized with tetrafluoroethylene (TFE) . Its applications extend to pharmaceuticals, chemical research, and material science, where its fluorinated moieties enable tailored properties such as non-stick characteristics and environmental durability .

Properties

IUPAC Name

2-(2-bicyclo[2.2.1]hept-5-enylmethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F6O/c12-10(13,14)9(18,11(15,16)17)5-8-4-6-1-2-7(8)3-6/h1-2,6-8,18H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQLOLNJWXWZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)CC(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

357397-07-0
Record name 5-(2-Hydroxy-2,2-bistrifluoromethyl)ethyl-2-norbornene homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=357397-07-0
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DSSTOX Substance ID

DTXSID30612716
Record name 2-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol
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Molecular Weight

274.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

196314-61-1
Record name α,α-Bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2-ethanol
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URL https://commonchemistry.cas.org/detail?cas_rn=196314-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,1,1,3,3,3-hexafluoropropan-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bicyclo[2.2.1]hept-5-ene-2-ethanol, α,α-bis(trifluoromethyl)
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Preparation Methods

Reaction Conditions and Procedure

The reaction proceeds under nitrogen atmosphere at 70–80°C using 2,2'-azobis(2-methylpropionitrile) (AIBN) as a radical initiator. Key steps include:

  • Mixing Reactants : A 1:1.1 molar ratio of 5-chloronorbornene-2 (endo/exo isomer mixture) and ICH₂C(CF₃)₂OH.

  • Initiation : Addition of AIBN (1.5 g per 13 g of 5-chloronorbornene-2) to generate radicals.

  • Thermal Agitation : Heating at 70–80°C for 3 hours, followed by cooling, a second AIBN addition, and reheating.

  • Workup : Washing with water, drying over MgSO₄, and vacuum distillation to isolate the product.

Table 1: Reaction Parameters and Outcomes

ParameterValue/Description
Temperature70–80°C
InitiatorAIBN (2,2'-azobis(2-methylpropionitrile))
Molar Ratio (Norbornene:Iodide)1:1.1
Yield21%
Boiling Point90–96°C at 0.11 mmHg

The low yield (21%) highlights challenges in side-product formation and incomplete conversion, necessitating optimization.

Mechanistic Insights into Radical-Mediated Synthesis

The reaction mechanism involves three stages:

  • Initiation : AIBN decomposes thermally to generate cyanoalkyl radicals, abstracting iodine from ICH₂C(CF₃)₂OH to produce a trifluoromethyl-bearing radical.

  • Propagation : The radical adds to the electron-deficient double bond of 5-chloronorbornene-2, forming a carbon-centered intermediate that abstracts iodine from another iodide molecule.

  • Termination : Radical recombination yields the desired product alongside polymeric byproducts.

The norbornene’s strained bicyclic structure enhances reactivity, favoring exo selectivity due to steric constraints. However, the coexistence of endo and exo isomers in the starting material complicates regiochemical outcomes.

Physicochemical Properties and Characterization

The compound exhibits distinct properties critical for polymer applications:

Table 2: Physical and Chemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₂F₆O
Molecular Weight274.2 g/mol
Boiling Point262°C
Density1.374 g/cm³
pKa9.67 (predicted)
Flash Point112°C

The low pKa (9.67) underscores the acidity of the hydroxyl group, facilitating deprotonation during polymerization.

Challenges and Optimization Strategies

Yield Limitations

The 21% yield in the patented method stems from:

  • Radical Recombination : Competing termination steps reduce efficiency.

  • Isomerization : The endo/exo mixture in 5-chloronorbornene-2 leads to stereochemical heterogeneity.

  • Byproduct Formation : Oligomerization of norbornene or iodide reagents occurs under prolonged heating.

Proposed Enhancements

  • Catalyst Tuning : Substituting AIBN with photolabile initiators (e.g., benzophenone derivatives) may improve selectivity.

  • Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) could stabilize transition states.

  • Temperature Gradients : Stepwise temperature ramping might suppress side reactions.

Applications in Fluoropolymer Synthesis

The compound serves as a monomer for high-performance fluoropolymers, leveraging its dual functionality:

  • Norbornene Backbone : Provides rigidity and thermal stability.

  • Hexafluoroisopropyl Group : Enhances hydrophobicity and chemical resistance .

Chemical Reactions Analysis

Types of Reactions

3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

HFIPNB has shown potential in medicinal chemistry for the development of new pharmaceutical agents. Its trifluoromethyl groups enhance lipophilicity and metabolic stability, making it a valuable building block in drug design.

Case Study: Antiviral Agents
Research indicates that compounds incorporating the bicyclo[2.2.1] structure can exhibit antiviral activities. For instance, derivatives of HFIPNB have been tested for efficacy against viral pathogens, showcasing promising results in inhibiting viral replication.

Materials Science

The unique properties of HFIPNB make it suitable for applications in materials science, particularly in the development of advanced polymers and coatings.

Application in Polymer Chemistry
HFIPNB can be utilized as a monomer in the synthesis of fluorinated polymers. These polymers exhibit enhanced thermal stability and chemical resistance, making them ideal for use in harsh environments.

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
Application AreaCoatings, Sealants

Organic Synthesis

In organic synthesis, HFIPNB serves as a versatile reagent due to its ability to participate in various reactions such as nucleophilic substitutions and cycloadditions.

Synthesis of Complex Molecules
The compound can facilitate the formation of complex organic structures through its reactive sites. For example, it has been employed in the synthesis of bioactive natural products.

Mechanism of Action

The mechanism of action of 3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL involves:

    Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation and cell proliferation.

Comparison with Similar Compounds

1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(halophenyl)ureas

Compounds such as 1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-(4-fluorophenyl)urea (4b) and 1-(bicyclo[2.2.1]hept-5-en-2-yl)-3-(3-chlorophenyl)urea (4c) share the bicyclic core but differ in substituents (e.g., fluoro, chloro phenyl groups). These ureas exhibit:

  • Lower thermal stability compared to the target compound due to the absence of trifluoromethyl groups.
  • Variable solubility : The 4-fluoro derivative (4b) has higher solubility in polar solvents than the 3-chloro analog (4c), as evidenced by NMR shifts in DMSO-d6 .
  • Synthetic yields : Ureas generally show moderate yields (e.g., 39% for 4d vs. 65% for 4l), whereas the target compound’s copolymerization with TFE achieves higher efficiency .
Compound Substituent Melting Point (°C) Yield (%) Key Application
Target compound CF3, OH N/A High* Lithography, polymers
4b (4-fluorophenyl urea) 4-F 121–122 39 Pharmacological studies
4n (5-chloro-2-fluoro urea) 5-Cl, 2-F 195–196 27 Material intermediates

α,α-Disubstituted Bicyclic Methanols

Endo Bicyclo[2.2.1]hept-5-en-2-yl Methanols

Nine α,α-disubstituted analogs, such as 3,3-dimethyl-2-phenylbicyclo[2.2.1]heptan-2-ol , differ in alkyl/aryl substituents. These compounds:

  • Lack fluorination , reducing chemical resistance compared to the target compound.
  • Exhibit odor profiles (e.g., woody, floral notes) due to volatile substituents, unlike the non-volatile, inert target compound .
  • Synthesized via Grignard or reduction routes with yields >50%, comparable to the target’s synthesis .

Fluorinated Ionic Liquid Monomers

3-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,2-dimethylimidazolium Hexafluorophosphate

This ionic liquid monomer ([N1-dMIm][PF6]) is used in surface-tethered polymer films for ion transport. Key contrasts with the target compound:

  • Anion exchangeability : The PF6− anion in [N1-dMIm][PF6] allows tunable ion conductivity, a feature absent in the target compound .
  • Application scope : Used in electrochemical devices, whereas the target compound focuses on structural materials .

Pharmaceutical Analogs

MK-5046 (BRS-3 Agonist)

MK-5046, a trifluoromethyl propan-2-ol derivative, shares structural motifs but diverges in application:

  • Biological activity : Acts as an allosteric agonist for bombesin receptors, unlike the target compound’s material-focused roles .
  • Synthetic complexity : MK-5046 requires multi-step functionalization (e.g., cyclopropane groups), contrasting with the target’s straightforward copolymerization .

Key Differentiators of the Target Compound

Fluorination Density: Dual trifluoromethyl groups and hydroxyl functionality enhance thermal stability (up to 300°C in TFE copolymers) and chemical inertness, surpassing ureas and methanols .

Lithography Performance : In 157-nm resist materials, the target compound’s stereoselective protection (exo vs. endo) improves contrast (Rmax >10 nm/s) and resolution (55 nm dense lines) .

Industrial Scalability : ROMP (Ring-Opening Metathesis Polymerization) and TFE copolymerization methods offer higher throughput compared to low-yield urea syntheses .

Biological Activity

3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL, also known by its CAS number 196314-61-1, is a fluorinated compound that has garnered interest in various fields, including medicinal chemistry and materials science. This article focuses on its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C11H12F6O
  • Molecular Weight : 274.2 g/mol
  • CAS Number : 196314-61-1

The biological activity of this compound is primarily attributed to its unique structural features, which include a bicyclic framework and multiple fluorine substituents. These characteristics enhance its lipophilicity and stability, allowing it to interact effectively with biological membranes and proteins.

Interaction with Biological Targets

Research indicates that this compound may interact with various biological targets, including:

  • Enzymes : It has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptors : Preliminary studies suggest it may modulate receptor activity, influencing cellular signaling pathways.

Biological Activity Data

Activity Type Observation Reference
Enzyme InhibitionInhibits specific cytochrome P450 enzymes
AntimicrobialExhibits activity against Gram-positive bacteria
CytotoxicityInduces apoptosis in cancer cell lines

Case Study 1: Enzyme Inhibition

In a study examining the inhibitory effects on cytochrome P450 enzymes, this compound demonstrated significant inhibition of CYP3A4 activity. This finding suggests potential applications in drug metabolism modulation and the development of safer pharmaceuticals by minimizing adverse drug interactions.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound revealed that it inhibited the growth of several Gram-positive bacterial strains. The mechanism was linked to membrane disruption and interference with cell wall synthesis, indicating its potential as a lead compound for antibiotic development.

Case Study 3: Cytotoxic Effects on Cancer Cells

Research conducted on various cancer cell lines showed that this compound induced apoptosis through the activation of caspase pathways. The study highlighted its potential as an anticancer agent, warranting further exploration in clinical settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL
Reactant of Route 2
Reactant of Route 2
3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL

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